molecular formula C17H23NO4 B11972947 (3-Cyclopropyl-2,4-dimethylpentan-3-yl) 4-nitrobenzoate CAS No. 17397-11-4

(3-Cyclopropyl-2,4-dimethylpentan-3-yl) 4-nitrobenzoate

Katalognummer: B11972947
CAS-Nummer: 17397-11-4
Molekulargewicht: 305.4 g/mol
InChI-Schlüssel: MUSYICBRKHFTOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Cyclopropyl-2,4-dimethylpentan-3-yl) 4-nitrobenzoate is an organic compound that belongs to the ester class of chemicals It is characterized by a cyclopropyl group attached to a dimethylpentan-3-yl chain, which is further esterified with 4-nitrobenzoic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropyl-2,4-dimethylpentan-3-yl) 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with (3-Cyclopropyl-2,4-dimethylpentan-3-ol). The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction conditions are typically mild, with the reaction being conducted at room temperature for several hours until the desired ester is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography to ensure high purity .

Analyse Chemischer Reaktionen

Types of Reactions

(3-Cyclopropyl-2,4-dimethylpentan-3-yl) 4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(3-Cyclopropyl-2,4-dimethylpentan-3-yl) 4-nitrobenzoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (3-Cyclopropyl-2,4-dimethylpentan-3-yl) 4-nitrobenzoate largely depends on its chemical structure and the functional groups present. The ester bond can be hydrolyzed by esterases, releasing 4-nitrobenzoic acid and (3-Cyclopropyl-2,4-dimethylpentan-3-ol). The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The cyclopropyl and dimethylpentan-3-yl groups may influence the compound’s lipophilicity and membrane permeability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3-Cyclopropyl-2,4-dimethylpentan-3-yl) benzoate: Similar structure but lacks the nitro group.

    (3-Cyclopropyl-2,4-dimethylpentan-3-yl) 4-methoxybenzoate: Similar structure with a methoxy group instead of a nitro group.

    (3-Cyclopropyl-2,4-dimethylpentan-3-yl) 4-chlorobenzoate: Similar structure with a chloro group instead of a nitro group.

Uniqueness

The presence of the nitro group in (3-Cyclopropyl-2,4-dimethylpentan-3-yl) 4-nitrobenzoate makes it unique compared to its analogs. The nitro group can undergo reduction to form an amino group, which can participate in further chemical reactions. Additionally, the nitro group can influence the compound’s electronic properties and reactivity, making it a valuable intermediate in organic synthesis .

Eigenschaften

CAS-Nummer

17397-11-4

Molekularformel

C17H23NO4

Molekulargewicht

305.4 g/mol

IUPAC-Name

(3-cyclopropyl-2,4-dimethylpentan-3-yl) 4-nitrobenzoate

InChI

InChI=1S/C17H23NO4/c1-11(2)17(12(3)4,14-7-8-14)22-16(19)13-5-9-15(10-6-13)18(20)21/h5-6,9-12,14H,7-8H2,1-4H3

InChI-Schlüssel

MUSYICBRKHFTOR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C1CC1)(C(C)C)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.